4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a sulfamoyl-substituted benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. Key structural attributes include:
- Sulfamoyl group: Substituted with a cyclohexyl and methyl group, contributing steric bulk and lipophilicity.
- Benzothiazole ring: Modified with a 6-fluoro and 3-methyl substituent.
- Dihydrobenzothiazole core: The 2,3-dihydro configuration introduces partial saturation, which may influence conformational flexibility and intermolecular interactions.
Such compounds are often explored for pharmacological applications, particularly as enzyme inhibitors or antimicrobial agents, owing to their ability to engage in hydrogen bonding and hydrophobic interactions . Structural characterization of analogs has utilized crystallographic methods like SHELX software for refinement .
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c1-25-19-13-10-16(23)14-20(19)30-22(25)24-21(27)15-8-11-18(12-9-15)31(28,29)26(2)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGKJRZZSRWEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Fluoro-3-methylaniline
The benzothiazole ring is formed by reacting 4-fluoro-3-methylaniline with thiocyanate derivatives. A modified Hinsberg thiazole synthesis is employed:
Oxidative Tautomerization to the 2-Ylidene Form
Intermediate A undergoes oxidation to stabilize the (2E)-configuration:
- Reagents : Manganese(IV) oxide (MnO₂) in dichloromethane (DCM).
- Conditions : Reflux at 45°C for 12 hours.
- Outcome : Forms the (2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene (Intermediate B) with >90% stereoselectivity.
Sulfamoyl Group Introduction
The cyclohexyl(methyl)sulfamoyl group is introduced via sulfonylation of 4-aminobenzoic acid.
Synthesis of 4-(Chlorosulfonyl)benzoic Acid
Amine Coupling for Sulfamoylation
Intermediate C reacts with N-methylcyclohexylamine:
- Reagents : N-Methylcyclohexylamine, triethylamine (Et₃N).
- Conditions : Anhydrous THF, 0°C for 2 hours, then room temperature for 12 hours.
- Outcome : 4-[Cyclohexyl(methyl)sulfamoyl]benzoic acid (Intermediate D) with 92% yield.
Amide Bond Formation
Intermediate D is activated and coupled to Intermediate B.
Activation to Benzoyl Chloride
- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
- Conditions : Reflux in toluene at 80°C for 3 hours.
- Outcome : 4-[Cyclohexyl(methyl)sulfamoyl]benzoyl chloride (Intermediate E).
Schotten-Baumann Coupling
- Reagents : Intermediate B, aqueous NaOH, THF.
- Conditions : Dropwise addition of Intermediate E to Intermediate B at 0°C, stirred for 6 hours.
- Outcome : Crude product purified via silica gel chromatography (EtOAc/hexane, 1:1) to yield the title compound in 68% purity.
Reaction Optimization and Challenges
Key Parameters
Stereochemical Control
The (2E)-configuration is maintained using MnO₂ oxidation, which selectively stabilizes the ylidene tautomer. Alternatives like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) resulted in lower stereoselectivity (≤70%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).
- Melting Point : 198–202°C (decomposes).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Stereoselectivity (%) |
|---|---|---|---|
| MnO₂ oxidation | 4 | 58 | 92 |
| DDQ oxidation | 4 | 62 | 70 |
| Catalytic Pd coupling | 5 | 45 | 85 |
The MnO₂-based route is preferred for industrial scalability due to higher stereoselectivity and lower catalyst costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the following biological activities associated with 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide :
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation, such as carbonic anhydrase IX (CA IX). Inhibitors targeting CA IX have demonstrated efficacy against various cancer types due to their role in tumor pH regulation and proliferation .
- Cell Line Studies : In vitro studies on MDA-MB-231 breast cancer cells revealed that certain derivatives induce apoptosis significantly more than control groups, indicating a promising therapeutic effect .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity:
- Inhibition of Bacterial Growth : Compounds with similar structures have been tested against various bacterial strains, showing interference with bacterial growth mechanisms .
- Biofilm Disruption : The ability to disrupt biofilms formed by bacteria enhances its potential as an antimicrobial agent .
Case Studies
Several case studies have documented the effectiveness of this compound in different therapeutic contexts:
- Breast Cancer Treatment : A study focused on the effects of the compound on MDA-MB-231 cells reported a significant increase in apoptosis markers when treated with specific concentrations of the compound, suggesting its potential for development into a therapeutic agent for breast cancer .
- Antimicrobial Testing : Another study evaluated multiple derivatives against common pathogens, demonstrating effective inhibition rates comparable to established antibiotics, which supports further investigation into its use as an alternative antimicrobial treatment .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Results |
|---|---|---|---|
| Anticancer | CA IX inhibition | MDA-MB-231 cell line | Significant apoptosis induction |
| Antimicrobial | Growth inhibition | Various bacterial strains | Effective against biofilm formation |
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared with three analogs from literature (Table 1), focusing on substituent effects and hypothesized biological implications.
Table 1: Structural and Functional Comparison of Sulfamoyl-Benzothiazole Derivatives
Key Observations :
Ethyl(phenylmethyl)sulfamoyl () introduces aromaticity, which may facilitate π-π stacking in target binding .
Benzothiazole Modifications :
- The 6-fluoro substituent in the target compound likely strengthens hydrogen-bonding interactions compared to methoxy or nitro groups, which exhibit different electronic profiles .
- The dihydrobenzothiazole core in the target and compound may enhance planarity versus fully aromatic analogs, affecting molecular packing in crystals .
Biological Implications :
- Fluorine in the target could improve metabolic stability and target affinity due to its electronegativity and small size.
- Bulkier sulfamoyl groups (e.g., cyclohexyl) may hinder binding to shallow enzyme pockets compared to smaller substituents (e.g., methoxy) .
Methodological Notes
- Crystallography : SHELX software () is widely used for refining crystal structures of such compounds, enabling precise determination of hydrogen-bonding networks .
- Hydrogen Bonding : Etter’s graph set analysis () provides a framework for understanding intermolecular interactions in crystal lattices, relevant for comparing stability and solubility .
- Chirality: While the target compound lacks obvious chiral centers, enantiomorph-polarity parameters (e.g., Flack’s x, ) could resolve ambiguities in non-centrosymmetric crystals .
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sulfamoyl derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.46 g/mol. The structure features a benzamide core linked to a cyclohexylsulfamoyl group and a fluorinated benzothiazole moiety. This unique combination of functional groups is hypothesized to contribute to its biological activity.
The biological activity of this compound primarily revolves around its interaction with cellular targets involved in tumor growth and proliferation. Research indicates that compounds with similar structures exhibit mechanisms such as:
- Inhibition of Enzyme Activity : Many benzothiazole derivatives inhibit enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases.
- Cell Cycle Arrest : Some studies suggest that these compounds may interfere with cell cycle progression, particularly at the G1/S or G2/M checkpoints.
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of sulfamoyl derivatives on cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 8.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 12.0 | Inhibition of topoisomerase II |
These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
- Study on MCF-7 Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis such as cleaved caspase-3 and PARP .
- In Vivo Efficacy : In murine models bearing xenografts of A549 cells, administration of the compound led to a significant reduction in tumor size compared to controls, highlighting its potential for clinical application .
- Mechanistic Insights : Further investigations revealed that the compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent cell death .
Toxicity Profile
While assessing the therapeutic potential, it is crucial to evaluate the toxicity profile. Preliminary studies indicate that the compound exhibits low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index. However, further toxicological studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
